Ethyl 3-chloro-4-(methylamino)benzoate
Description
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 3-chloro-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3 |
InChI Key |
ODXHQURRKPSGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification and Chlorination Approach
Overview:
The most straightforward method involves esterification of 3-chlorobenzoic acid with ethanol, followed by selective amination to introduce the methylamino group at the para position relative to the ester. This approach is supported by classical esterification techniques and subsequent chlorination.
Esterification:
3-Chlorobenzoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to form Ethyl 3-chlorobenzoate.
$$
\text{3-Chlorobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 3-chlorobenzoate}
$$Nitration and Reduction:
The aromatic ring undergoes nitration to introduce a nitro group at the para position, followed by catalytic hydrogenation to convert the nitro group to an amino group, yielding Ethyl 3-chloro-4-aminobenzoate.Methylation of Amino Group:
The amino group is methylated using methyl iodide or methyl sulfate, producing Ethyl 3-chloro-4-(methylamino)benzoate.
Research support:
While this route is conventional, it involves multiple steps, each requiring purification, and may generate undesirable by-products, especially during nitration and methylation steps.
One-Pot Synthesis via Chloromethylation and Amination
Overview:
A more efficient route involves chloromethylation of 4-aminobenzoic acid derivatives followed by esterification. This method reduces the number of steps by combining chloromethylation and amination in a controlled environment.
Chloromethylation:
4-Aminobenzoic acid reacts with paraformaldehyde and hydrochloric acid in the presence of zinc chloride or other Lewis acids, introducing a chloromethyl group at the para position.
$$
\text{4-Aminobenzoic acid} + \text{Paraformaldehyde} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{4-(Chloromethyl)aminobenzoic acid}
$$Esterification:
The chloromethylated amino benzoic acid is esterified with ethanol under acidic conditions to form this compound after methylation of the amino group.
Research findings:
This method aligns with the patent CN105384620A, which describes the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using Lewis acid catalysis, emphasizing the importance of reaction control to improve yield and purity.
Catalytic Chloromethylation of Benzoic Acid Derivatives
Overview:
Chloromethylation of benzoic acid derivatives using formaldehyde and hydrochloric acid in the presence of Lewis acids like zinc chloride or aluminum chloride is a well-established method.
Reactants:
Benzoyl chloride, paraformaldehyde, Lewis acid catalyst (e.g., zinc chloride).Reaction conditions:
Conducted at 20–70°C for 5–20 hours under inert atmosphere, with solvent systems such as methylene dichloride or chloroform.Outcome:
Formation of 3-chloromethylbenzoic acid with high yield and purity, as demonstrated in patent CN105384620A.
Research data:
The process involves a one-step synthesis with high selectivity, avoiding multiple purification steps, and is scalable for industrial applications.
Amidation and Esterification of Precursors
Overview:
Starting from 4-(Methylamino)benzoic acid, esterification with ethanol under reflux with acid catalysts yields the ester. The methylamino group can be introduced via nucleophilic substitution or reductive amination.
Preparation of 4-(Methylamino)benzoic acid:
From 4-nitrobenzoic acid via reduction, followed by methylation of the amino group.Esterification:
Reaction with ethanol in the presence of sulfuric acid or other acid catalysts.
Research support:
ChemicalBook details the synthesis of 4-(Methylamino)benzoic acid with high yields via reaction of 4-nitrobenzoic acid with methylamine derivatives, followed by reduction and esterification.
Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Direct esterification + amination | 3-Chlorobenzoic acid + ethanol + methylamine | Reflux, acid catalysis | Simple, straightforward | Multi-step, purification needed |
| Chloromethylation + esterification | 4-Aminobenzoic acid + paraformaldehyde + HCl | Lewis acid catalysis, reflux | High selectivity, scalable | Requires careful control of reaction conditions |
| Catalytic chloromethylation | Benzoyl chloride + paraformaldehyde + Lewis acid | 20–70°C, 5–20h | High yield, high purity | Use of hazardous reagents, handling precautions |
Research Findings and Data Tables
Reaction yields and conditions based on recent patents and literature:
| Synthesis Route | Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Notable Features |
|---|---|---|---|---|---|
| Benzoyl chloride + paraformaldehyde | 86–92 | 10–15h | 20–70 | Lewis acids (ZnCl₂, AlCl₃) | One-step, high purity |
| Chloromethylation of 4-aminobenzoic acid | 85–90 | 5–20h | 20–70 | ZnCl₂, AlCl₃ | High selectivity |
| Esterification + methylation | 80–88 | 8–12h | Reflux | Acid catalysts | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Ethyl 3-chloro-4-(methylamino)benzyl alcohol.
Oxidation: Ethyl 3-chloro-4-(nitrosoamino)benzoate or ethyl 3-chloro-4-(nitroamino)benzoate.
Scientific Research Applications
Ethyl 3-chloro-4-(methylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-(methylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Key Findings:
Reactivity: Ethyl 4-(dimethylamino)benzoate (similar to the methylamino derivative) exhibits higher reactivity in resin polymerization compared to methacrylate-based amines due to enhanced electron donation .
Physical Properties: Solubility: The combination of chloro (polar) and methylamino (moderately polar) groups likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely non-polar derivatives like ethyl 4-chlorobenzoate . Melting Point: Chloro substituents generally increase melting points due to stronger intermolecular forces. This compound is expected to have a higher melting point than ethyl 4-amino-3-methylbenzoate .
Applications: Pharmaceuticals: Ethyl 3-amino-4-(methylamino)benzoate derivatives are intermediates in drug synthesis (e.g., HDAC inhibitors in ). The chloro variant could serve as a stabilized analog . Material Science: Ethyl 4-(dimethylamino)benzoate improves resin cement properties, suggesting the methylamino group in the target compound may have similar utility .
Biological Activity
Introduction
Ethyl 3-chloro-4-(methylamino)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzoate ester structure with a chloro group at the meta position and a methylamino group at the para position. This arrangement influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 215.66 g/mol.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-chloro-2-(methylamino)benzoate | Methylamino at ortho position | Different reactivity profiles due to position |
| Ethyl 3-chloro-4-(dimethylamino)benzoate | Dimethylamino group | Enhanced biological activity due to sterics |
| Ethyl 3-bromo-4-(methylamino)benzoate | Bromine instead of chlorine | Variation in solubility and reactivity |
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. Its effectiveness has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In one study, the compound was tested against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:
- Staphylococcus aureus : MIC = 0.015 mg/mL
- Escherichia coli : MIC = 0.030 mg/mL
These results suggest that this compound possesses potent antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The antifungal properties of this compound have also been explored. Tests against common fungal pathogens such as Candida albicans revealed moderate antifungal activity.
Table 2: Antifungal Efficacy
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.040 |
| Aspergillus niger | 0.050 |
These findings indicate that the compound may inhibit fungal growth effectively, warranting further investigation into its mechanisms of action .
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The presence of the methylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular components.
Proposed Mechanisms
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : The aromatic structure may allow for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
